molecular formula C16H32N6O6S2 B605839 Azido-PEG3-SS-PEG3-azide CAS No. 1310827-27-0

Azido-PEG3-SS-PEG3-azide

Cat. No. B605839
CAS RN: 1310827-27-0
M. Wt: 468.59
InChI Key: RTXZMZORLYBGQN-UHFFFAOYSA-N
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Description

Azido-PEG3-SS-PEG3-azide is a PEG linker containing two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-SS-PEG3-azide is C16H32N6O6S2 . It has a molecular weight of 468.6 .


Chemical Reactions Analysis

The azide groups in Azido-PEG3-SS-PEG3-azide can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .


Physical And Chemical Properties Analysis

Azido-PEG3-SS-PEG3-azide has a molecular weight of 468.6 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .

Mechanism of Action

Target of Action

Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .

Mode of Action

The compound contains two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .

Biochemical Pathways

The compound is involved in the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The azide group reacts with alkynes to form a stable triazole linkage .

Pharmacokinetics

The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This facilitates the introduction of the compound into the alkyne modified system of interest . In the context of PROTACs, this leads to the selective degradation of target proteins .

Action Environment

The reaction of the azide group with alkynes to form a stable triazole linkage is bioorthogonal . . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by the presence of biological systems that contain alkynes, DBCO, or BCN groups.

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZMZORLYBGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-SS-PEG3-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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